9-cis-Retinyl Oleate-d17

Übersicht

Beschreibung

9-cis-Retinyl Oleate-d17: is a synthetic derivative of retinoid compounds, characterized by the presence of deuterium atoms. Its chemical formula is C38H45D17O2 . This compound is primarily used in scientific research, particularly in studies related to retinoid metabolism and visual cycle processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Oleate-d17 involves the esterification of 9-cis-retinol with oleic acid. The process typically includes the following steps:

Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification Reaction: The activated oleic acid is then reacted with 9-cis-retinol in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to form 9-cis-Retinyl Oleate.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the compound, which can be achieved through hydrogen-deuterium exchange reactions under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of 9-cis-retinol with oleic acid using industrial-grade reagents and solvents.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 9-cis-Retinyl Oleate-d17 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.

Major Products:

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Isotope Labeling Studies: 9-cis-Retinyl Oleate-d17 is used as a labeled compound in isotope labeling studies to trace metabolic pathways and reaction mechanisms.

Biology:

Retinoid Metabolism Research: The compound is utilized to study the metabolism of retinoids in biological systems, particularly in the visual cycle.

Medicine:

Therapeutic Research: It is investigated for its potential therapeutic applications in treating retinal diseases and other conditions related to retinoid metabolism.

Industry:

Wirkmechanismus

Molecular Targets and Pathways: 9-cis-Retinyl Oleate-d17 exerts its effects by interacting with retinoid receptors and enzymes involved in the retinoid cycle. The compound is metabolized to 9-cis-retinal, which binds to opsin proteins in the retina, forming the visual pigment rhodopsin. This interaction triggers a cascade of phototransduction events, ultimately leading to vision .

Vergleich Mit ähnlichen Verbindungen

9-cis-Retinyl Acetate: Another retinoid derivative used in similar research applications.

All-trans-Retinyl Oleate: A structural isomer with different biological activity.

11-cis-Retinyl Oleate: Another isomer involved in the visual cycle.

Uniqueness: 9-cis-Retinyl Oleate-d17 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This labeling provides insights into the dynamics of retinoid metabolism and the visual cycle that are not possible with non-labeled compounds .

Biologische Aktivität

9-cis-Retinyl Oleate-d17 is a synthetic derivative of retinoic acid, characterized by the presence of deuterium labeling. This compound plays a significant role in biological research, particularly in studies related to retinoid metabolism and visual function. Its unique structure allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied research.

Synthesis and Properties

The synthesis of this compound involves the esterification of 9-cis-retinol with oleic acid, typically using dicyclohexylcarbodiimide (DCC) as a coupling reagent. The process includes:

- Activation of Oleic Acid : Oleic acid is activated in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Esterification Reaction : The activated oleic acid reacts with 9-cis-retinol in an anhydrous solvent like dichloromethane.

- Deuterium Labeling : Deuterium atoms are incorporated into the compound through hydrogen-deuterium exchange reactions under specific conditions.

This compound has a molecular formula of and is recognized for its role in retinoic acid signaling pathways, which are crucial for cell differentiation, proliferation, and apoptosis.

This compound exerts its biological effects primarily through its conversion to 9-cis-retinoic acid. This active form binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), regulating the expression of genes involved in various cellular processes:

- Cell Differentiation : Influences the maturation of various cell types.

- Proliferation : Modulates cell growth and division.

- Apoptosis : Induces programmed cell death in certain contexts.

The deuterium labeling allows researchers to trace the metabolic pathways and interactions of this compound with molecular targets, providing insights into its biological activity.

Retinoid Metabolism Research

This compound is extensively used to study the metabolism of retinoids within biological systems, particularly in the visual cycle. It has been shown to be metabolized to 9-cis-retinal, which is essential for the formation of rhodopsin, a key protein in phototransduction .

Therapeutic Research

Research indicates potential therapeutic applications for this compound in treating retinal diseases and other conditions related to retinoid metabolism. For instance, studies involving Rpe65−/− mice have demonstrated that treatment with similar compounds like 9-cis-retinyl acetate significantly improves visual function and preserves retinal morphology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other retinoid derivatives:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 9-cis-Retinyl Acetate | Ester | Improved visual function in Rpe65−/− mice |

| All-trans-Retinyl Oleate | Ester | Similar activities but different isomeric form |

| 13-cis-Retinyl Oleate | Ester | Distinct biological effects due to structural differences |

| 9-cis-Retinoic Acid | Parent Compound | Extensive use in research and therapy |

The deuterium labeling of this compound provides advantages in tracing metabolic pathways that are not available with non-labeled compounds.

Case Studies

- Electroretinography Studies : In studies involving Rpe65−/− mice treated with retinoids, significant improvements were observed in electroretinographic responses following administration of compounds similar to this compound. These studies highlight the potential for retinoids to enhance visual function and support retinal health .

- Long-term Treatment Effects : A study on long-term administration of 9-cis-retinyl acetate demonstrated improvements in dark adaptation and overall retinal function in aging mice, suggesting that retinoid therapy could mitigate age-related retinal degeneration .

Eigenschaften

IUPAC Name |

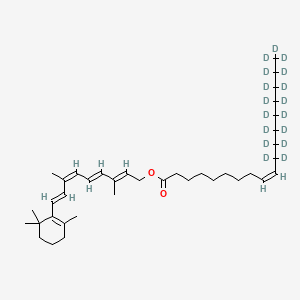

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-OIHCPOPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.